molecular formula C16H22N2O4 B5466634 1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol

1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol

Cat. No. B5466634
M. Wt: 306.36 g/mol
InChI Key: NPKHCZMLXMXWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol, also known as MDMA, is a psychoactive drug that belongs to the class of amphetamines. MDMA is known for its euphoric and empathogenic effects and is commonly used as a recreational drug. However, MDMA also has potential therapeutic applications and has been studied extensively in scientific research.

Mechanism of Action

1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation and social behavior, while dopamine and norepinephrine are involved in reward and motivation. This compound also blocks the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can lead to dehydration and electrolyte imbalances. It also causes the release of stress hormones such as cortisol and can lead to oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol has several advantages and limitations for use in lab experiments. It has a well-defined mechanism of action and can be used to study the effects of neurotransmitter release and reuptake. However, its effects on the body can make it difficult to use in certain experiments, and its potential for abuse and neurotoxicity must be taken into account.

Future Directions

For research include its potential use in the treatment of addiction and the development of safer and more effective analogs.

Synthesis Methods

1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol is synthesized from safrole, a compound found in the oils of sassafras trees. The synthesis involves several steps, including isomerization, oxidation, and reduction reactions. The final product is a white crystalline powder that is often sold in pill form.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have promising results in the treatment of post-traumatic stress disorder (PTSD) and anxiety in clinical trials. This compound-assisted psychotherapy has also been studied in the treatment of social anxiety in autistic adults and end-of-life anxiety in terminally ill patients.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-17(2)9-16(20)5-6-18(10-16)15(19)8-12-3-4-13-14(7-12)22-11-21-13/h3-4,7,20H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKHCZMLXMXWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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